2-oxo-4aH-quinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14) |
InChI Key |
GMUXRNATNDBLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2C(=O)O)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Oxo 4ah Quinoline 4 Carboxylic Acid
Foundational Cycloaddition and Condensation Reactions for Quinoline-4-carboxylic Acid Scaffolds
The synthesis of the quinoline (B57606) core is a central theme in heterocyclic chemistry, with numerous named reactions developed since the 19th century. nih.gov These methods often involve the reaction of anilines with compounds featuring α,β-unsaturated carbonyl or β-diketone units. researchgate.net Key among these are the Doebner and Pfitzinger reactions, which specifically yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net While traditional approaches often suffered from harsh conditions, low yields, and the use of toxic reagents, modern advancements have focused on greener and more efficient protocols, including the use of novel catalysts, microwave irradiation, and one-pot procedures. nih.govimist.ma
Comprehensive Analysis of the Doebner Reaction for 2-oxo-4aH-quinoline-4-carboxylic acid Precursors
The Doebner reaction, a three-component one-pot process, synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net This method is a significant alternative to the Pfitzinger synthesis. wikipedia.org The reaction mechanism, though not definitively established, is thought to proceed through an initial aldol (B89426) condensation or the formation of a Schiff base, followed by a Michael addition of the aniline, cyclization, and dehydration to form the final quinoline ring. wikipedia.org In some cases, dihydroquinoline intermediates are formed, which can then be oxidized to the fully aromatic quinoline. researchgate.net This is particularly relevant for the synthesis of scaffolds like this compound, which implies a dihydroquinoline structure.
The versatility of the Doebner reaction is a key advantage, as a wide variety of anilines and aldehydes can be employed. nih.gov However, the reaction is not without its limitations. For instance, the conventional Doebner reaction is known to fail or provide poor yields with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization may occur at the amino group instead of the benzene (B151609) ring. wikipedia.org Anilines bearing strong electron-withdrawing groups have also traditionally been challenging substrates, often resulting in low product yields. nih.gov
To address these limitations, a "Doebner hydrogen-transfer reaction" has been developed, expanding the substrate scope to include these previously problematic electron-deficient anilines. nih.gov This modified protocol has demonstrated success with a broad range of functionalities on both the aniline and aldehyde components. nih.gov
Interactive Table: Substrate Scope in Doebner and Modified Doebner Reactions
| Reactant Type | Conventional Doebner Scope | Modified Doebner (Hydrogen-Transfer) Scope | Citations |
| Anilines | Good yields with electron-donating groups. | Effective for both electron-donating and electron-withdrawing groups. | nih.gov |
| Aldehydes | Generally broad scope. | Broad scope, including aromatic, heterocyclic (e.g., thiophene-2-carbaldehyde), and aliphatic (e.g., pivalaldehyde) aldehydes. | nih.gov |
| Pyruvic Acid Analogs | Pyruvic acid is standard. | Methyl pyruvate (B1213749) can be used to directly synthesize the corresponding quinoline ester. | nih.gov |
| Limitations | Fails with 2-chloro-5-aminopyridine; low yields with electron-deficient anilines. | Overcomes limitations of electron-deficient anilines. | wikipedia.orgnih.gov |
Efforts to improve the Doebner reaction have led to the exploration of various catalytic systems and reaction conditions. imist.ma Traditional methods often relied on strong Brønsted acids like perchloric acid or Lewis acids such as tin tetrachloride. researchgate.netwikipedia.org Modern approaches have introduced more efficient and environmentally benign catalysts. For example, the combination of hydrogen peroxide as a green oxidant with a catalytic amount of aluminum chloride has been shown to improve yields in a Doebner-like process. nih.gov
Ionic liquids have also emerged as alternative reaction media, sometimes eliminating the need for a transition metal catalyst altogether. nih.gov Boron trifluoride etherate (BF₃·Et₂O) and its tetrahydrofuran (B95107) complex (BF₃·THF) have proven to be effective catalysts in the Doebner hydrogen-transfer variant. nih.gov Furthermore, the application of microwave irradiation represents a significant enhancement, often leading to shorter reaction times and improved efficiency. nih.gov
Interactive Table: Catalytic Systems for the Doebner Reaction
| Catalyst/System | Type | Function/Enhancement | Citations |
| Lewis Acids | SnCl₄, Sc(OTf)₃, AlCl₃, BF₃·Et₂O | Catalyze the condensation and cyclization steps. | nih.govnih.govwikipedia.org |
| Brønsted Acids | p-Toluenesulfonic acid, Perchloric acid | Acid catalysis for the reaction pathway. | researchgate.netwikipedia.org |
| Oxidants | H₂O₂ | Acts as a green oxidant to improve yields. | nih.gov |
| Reaction Media | Ionic Liquids (e.g., [Bmim]BF₄) | Can replace traditional solvents and acids, offering comparable yields. | nih.gov |
| Energy Source | Microwave Irradiation | Accelerates the reaction, reducing time and potentially improving yields. | imist.manih.gov |
The Pfitzinger Reaction: Application and Strategic Adaptations for this compound Synthesis
The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. researchgate.netwikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine that subsequently cyclizes and dehydrates to yield the quinoline product. researchgate.netwikipedia.org
A key adaptation for the synthesis of the "2-oxo" scaffold is the Halberkann variant, which utilizes N-acyl isatins. Under basic conditions, this variation yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org These products exist in tautomeric equilibrium with their 2-oxo-quinoline counterparts, making this a direct strategic pathway to the desired structure.
The Pfitzinger reaction accommodates a diverse range of carbonyl compounds, including various symmetrical and asymmetrical dialkyl or diaryl ketones. researchgate.net This flexibility allows for the introduction of a wide array of substituents at the 2-position of the quinoline ring. Yields can be quite high, with reports of up to 70-80% for certain reactant combinations. researchgate.netresearchgate.net
However, the reaction can sometimes be inefficient, leading to the formation of thick resins that complicate product isolation. researchgate.net To optimize yields and reaction efficiency, several modifications have been developed. The use of microwave irradiation has been shown to facilitate a rapid and efficient synthesis of quinoline-4-carboxylic acids. researchgate.net Additionally, for substrates that react poorly under standard conditions, the introduction of catalysts like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been reported to decrease reaction times and improve yields, adding a valuable supplement to the classical Pfitzinger methodology. researchgate.net
The outcome of the Pfitzinger reaction is highly dependent on the reaction conditions. The classical method employs strong bases, such as potassium hydroxide, and protic solvents. researchgate.netwikipedia.org While effective, these harsh alkaline conditions can be detrimental to sensitive functional groups, thereby limiting the scope of applicable isatin derivatives. nih.govresearchgate.net
The choice of the isatin precursor is critical. As mentioned, the use of N-acyl isatins in the Halberkann variant directly leads to 2-hydroxy-quinoline-4-carboxylic acids, the tautomers of 2-oxo-quinolines. wikipedia.org This highlights how a strategic modification of a reactant can fundamentally alter the final product structure. Furthermore, research into dynamic reaction environments suggests that fluctuations in catalyst concentration and pH can significantly shape product distributions, deviating from outcomes observed under steady-state conditions. researchgate.netnih.gov This principle underscores the importance of precise control over reaction parameters to achieve desired synthetic outcomes in complex reaction networks.
Analogous Quinolone-Forming Reactions and Their Relevance (e.g., Gould–Jacobs, Friedlander, Skraup, Doebner–von Miller, Conrad–Limpach)
The synthesis of the quinoline core, the foundational structure of this compound, has been historically achieved through several named reactions. These methods, while classic, remain relevant for their foundational chemical principles.
Gould–Jacobs Reaction : This reaction is a significant thermal cyclization method for producing the quinolin-4-one backbone. nih.gov It typically begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate. nih.gov The resulting intermediate is then cyclized at high temperatures (often exceeding 250 °C) to form a 4-hydroxy-3-ethoxycarbonylquinoline, which can be hydrolyzed and subsequently decarboxylated to yield the quinolin-4-one structure. nih.gov The high temperatures can sometimes lead to decomposition and side reactions, and when using asymmetrically substituted anilines, a mixture of products may be obtained. nih.gov
Friedlander Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). The reaction is typically catalyzed by an acid or a base and proceeds via an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. Its relevance lies in its directness for constructing the quinoline system from readily available precursors.
Skraup and Doebner–von Miller Reactions : The Skraup synthesis is a classic method that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. A more versatile variation is the Doebner–von Miller reaction, which reacts an α,β-unsaturated carbonyl compound with an aniline, typically in the presence of an acid catalyst. researchgate.net Mechanistic proposals suggest the reaction can proceed via 1,4-addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. researchgate.net An alternative pathway involves the initial formation of a Schiff base. researchgate.net The Doebner reaction, a further modification using an aromatic amine, an aromatic aldehyde, and pyruvic acid, directly yields quinoline-4-carboxylic acids, making it highly relevant to the target compound's synthesis. nih.govmdpi.com
Conrad–Limpach Synthesis : Developed in 1887, this method involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. nih.gov The reaction conditions determine the product; thermal cyclization at high temperatures (around 250°C) leads to the formation of 4-hydroxyquinolines (quinolin-4-ones), while acid-catalyzed cyclization at lower temperatures typically yields 2-hydroxyquinolines (quinolin-2-ones). This regioselectivity makes it a versatile tool for accessing different quinolone isomers. nih.gov
Modern Innovations in Synthetic Protocols for this compound Derivatives
Contemporary synthetic chemistry has focused on improving the efficiency, speed, and environmental footprint of quinoline synthesis. These innovations have been successfully applied to the preparation of quinoline-4-carboxylic acid derivatives.
One-Pot Multicomponent Approaches for Enhanced Efficiency
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov The Doebner reaction is a prime example of a three-component reaction used to synthesize quinoline-4-carboxylic acids directly from an aniline, an aldehyde, and pyruvic acid. nih.govmdpi.com This approach avoids the isolation of intermediates, saving time and resources. researchgate.net Various catalysts have been employed to improve the yields and broaden the substrate scope of these reactions. For instance, ytterbium perfluorooctanoate has been shown to be an effective catalyst for the Doebner reaction in water, providing good yields and a recyclable catalytic system. researchgate.netresearchgate.net Another approach involves the one-pot condensation of isatin-derived (2-amino-phenyl)-oxo-acetic acid sodium salt with an aldehyde and ammonium (B1175870) acetate (B1210297) to form the quinoline ring system. hacettepe.edu.tr
Table 1: Comparison of Selected One-Pot Syntheses for Quinoline-4-Carboxylic Acid Derivatives
| Reactants | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Aniline, Benzaldehyde, Pyruvic Acid | BF3·Et2O / Dichloroethane | High substrate generality, applicable to electron-deficient anilines, scalable. | nih.gov |
| Aniline, Benzaldehyde, Pyruvic Acid | Ytterbium perfluorooctanoate [Yb(PFO)3] / Water | Environmentally benign (water solvent), catalyst can be recycled. | researchgate.netresearchgate.net |
| Aniline, Benzaldehyde, Pyruvic Acid | p-Toluenesulfonic acid (p-TSA) / Ethanol (B145695) (Microwave) | Short reaction time, high yields, avoids harmful organic solvents. | researchgate.net |
| (2-amino-phenyl)-oxo-acetic acid, 4-chlorobenzaldehyde, Ammonium acetate | Ethanol / Reflux | Utilizes isatin derivative as a precursor for direct synthesis. | hacettepe.edu.tr |
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. researchgate.net This technology has been successfully applied to the synthesis of quinoline derivatives. For example, the p-toluenesulfonic acid-catalyzed, three-component synthesis of quinoline-4-carboxylic acid derivatives was found to be much more efficient under microwave irradiation, with brief reaction times. researchgate.net In another study, the reaction of N-arylbenzaldimines with 2-methoxy acrylates, catalyzed by indium(III) chloride, yielded quinoline-4-carboxylic acid derivatives in up to 57% yield within just 3 minutes under microwave conditions. nih.gov The synthesis of 2-styryl-4-quinolinecarboxylic acids was also achieved in excellent yields (60%-90%) with reaction times of only 2 minutes using microwave assistance. uchile.cl The condensation of anilines with diethyl malonate to produce 4-hydroxy-2-quinolones is another transformation that benefits from microwave heating, which can be performed using catalysts like bismuth(III) chloride. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aniline, Benzaldehyde, Pyruvic Acid | Conventional (Reflux) | 3 h | Good | researchgate.net |
| Microwave (p-TSA catalyst) | Short | Higher | researchgate.net | |
| N-arylbenzaldimines, 2-methoxy acrylates | Not specified (likely conventional) | Longer | Lower | nih.gov |
| Microwave (InCl3 catalyst) | 3 min | Up to 57% | nih.gov | |
| β-enaminones, Diethyl malonate | Not specified (likely conventional) | Longer | Moderate | nih.gov |
| Microwave (BiCl3 catalyst) | 5-13 min | 51-71% | nih.gov |
Transition Metal-Catalyzed and Organocatalytic Transformations
Both transition metal catalysts and organocatalysts play a crucial role in the modern synthesis of quinolines. Lewis acids such as indium(III) chloride (InCl₃) and ytterbium triflate have been shown to be crucial for promoting the reaction between arylimines and acrylates to form quinoline-4-carboxylic acids. nih.gov Rare earth metal salts like ytterbium perfluorooctanoate have also been used effectively in water for the Doebner reaction. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the coupling of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide atmosphere, represent another route to quinolin-4-ones. nih.gov
In the realm of organocatalysis, simple and environmentally benign catalysts have gained traction. p-Toluenesulfonic acid (p-TSA), a solid organic acid, has been used to efficiently catalyze the one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation. researchgate.net This method offers advantages such as high yields, an easy work-up process, and the avoidance of toxic solvents. researchgate.net
Table 3: Catalysts in the Synthesis of Quinoline-4-Carboxylic Acid Derivatives
| Catalyst | Catalyst Type | Reaction | Reference |
|---|---|---|---|
| Ytterbium perfluorooctanoate [Yb(PFO)3] | Transition Metal (Lewis Acid) | Doebner reaction of anilines, aldehydes, and pyruvic acid in water. | researchgate.netresearchgate.net |
| Indium(III) chloride (InCl3) | Transition Metal (Lewis Acid) | Reaction of N-arylbenzaldimines with 2-methoxy acrylates. | nih.gov |
| Palladium complexes (e.g., PdCl2(PPh3)2) | Transition Metal | Carbonylative coupling of 2-iodoaniline and terminal acetylenes. | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | Organocatalyst | Doebner reaction of anilines, aldehydes, and pyruvic acid. | researchgate.net |
| Bismuth(III) chloride (BiCl3) | Transition Metal (Lewis Acid) | Condensation of β-enaminones with diethyl malonate. | nih.gov |
Environmentally Benign (Green Chemistry) Synthetic Strategies
Green chemistry principles are increasingly being integrated into synthetic protocols for quinoline derivatives. A key strategy is the use of environmentally friendly solvents, with water being an ideal choice. The Ytterbium perfluorooctanoate-catalyzed Doebner reaction is a notable example that proceeds in good yields using water as the solvent. researchgate.netresearchgate.net This process is operationally simple, and the catalyst can be recycled. researchgate.net The development of solvent-free methods, often coupled with microwave irradiation, further enhances the green credentials of a synthesis. researchgate.net The use of non-toxic, inexpensive, and readily available catalysts like p-toluenesulfonic acid or bismuth(III) chloride also aligns with green chemistry goals. researchgate.netnih.gov These strategies aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net
Reaction Mechanism Investigations for this compound Formation
Understanding the reaction mechanism is critical for optimizing reaction conditions and improving yields. For the widely used Doebner reaction, a plausible mechanism has been proposed. nih.gov The reaction is thought to initiate with the formation of an imine from the condensation of the aniline and the aldehyde. nih.govnih.gov This imine then acts as an electrophile and reacts with the enol form of pyruvic acid. nih.gov This is followed by an intramolecular cyclization and a subsequent dehydration/oxidation step to yield the final aromatic quinoline-4-carboxylic acid. nih.gov An interesting aspect of one proposed mechanism is a hydrogen-transfer process where the dihydroquinoline intermediate is oxidized to the quinoline, while another molecule of the imine is reduced, acting as the hydrogen acceptor. nih.gov This understanding helped improve the yield of quinolines derived from electron-deficient anilines. nih.gov
The mechanism of the Conrad–Limpach synthesis is dependent on the reaction conditions. nih.gov In the presence of a strong base, deprotonation occurs at the α-position of the ketone in the N-aryl-β-enamino ester intermediate, which then undergoes intramolecular condensation to form the quinolin-4-one. nih.gov Conversely, using a weaker base can favor deprotonation at the amide nitrogen, leading to the formation of quinolin-2-one isomers. nih.gov These mechanistic insights are crucial for controlling the regioselectivity of the cyclization.
Elucidation of Key Intermediates and Transition States
The synthesis of the quinoline-4-carboxylic acid core, often achieved through multicomponent reactions like the Doebner or Pfitzinger reactions, involves several critical intermediates and transition states. nih.govresearchgate.net In the Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid, the initial formation of an imine from the aniline and aldehyde is a key step. nih.gov This imine (intermediate i ) is proposed to be a central reactive species. nih.gov Subsequent reaction with pyruvic acid leads to a cyclized dihydroquinoline intermediate (iii ). nih.gov The mechanism for the oxidation of this dihydroquinoline has been presumed to involve spontaneous oxidation, but studies suggest a more complex hydrogen-transfer process. nih.gov
Alternative pathways, such as the Gould-Jacobs reaction, proceed through different intermediates. This method involves the thermal cyclization of an aniline and diethyl ethoxymethylidenemalonate condensate. nih.gov The reaction is believed to proceed through a ketene (B1206846) intermediate, which then cyclizes to form a 4-hydroxy-3-ethoxycarbonylquinoline. nih.gov This intermediate must then undergo hydrolysis and decarboxylation to yield the final quinolin-4-one structure. nih.gov
Detailed Pathway Analysis of 1,4-Addition and Subsequent Cyclization
The precise pathway leading to the cyclized quinoline core has been a subject of study, with two primary mechanisms often considered: a 1,4-conjugate addition or a pathway initiated by Schiff base formation.
In syntheses analogous to the Skraup-Doebner reaction, one proposed mechanism involves the 1,4-addition of an aniline to an α,β-unsaturated carbonyl compound. researchgate.net This is followed by a dehydrative cyclization to form the quinoline ring. researchgate.net However, evidence also suggests that direct formation of a Schiff's base between the aniline and a carbonyl component may be the more dominant and important step in the reaction mechanism, making the 1,4-addition a potentially minor pathway. researchgate.net
In the Doebner reaction, the pathway is initiated by the formation of an imine from aniline and an aldehyde. nih.gov This is followed by the reaction of the imine with pyruvic acid, cyclization, and subsequent aromatization. nih.gov A plausible mechanism for a related three-component synthesis proposes the condensation of an aniline with pyruvic acid to form an α,β-unsaturated keto acid. mdpi.com A conjugate addition then occurs through an amine attacking this intermediate, leading to a cyclized intermediate that aromatizes to form the quinoline ring. mdpi.com
Understanding Decarboxylation and Aromatization Steps
The final steps in many synthetic routes to quinolinones involve decarboxylation and aromatization. In methods where a carboxyl group is present at a position other than C-4 (such as in the Gould-Jacobs synthesis), a specific decarboxylation step is required to furnish the target quinolin-4-one. nih.gov In other syntheses, unwanted decarboxylation can occur as a side reaction following ester hydrolysis, leading to lower yields of the desired carboxylic acid product. nih.gov
The aromatization of the dihydroquinoline intermediate is crucial for the formation of the stable quinoline ring system. While this can be achieved with an external oxidant, a notable mechanism proposed for the Doebner reaction is a hydrogen-transfer reaction. nih.govresearchgate.net In this process, the dihydroquinoline intermediate is oxidized to the final quinoline product by transferring hydrogen to another molecule of the imine intermediate, which is concurrently reduced. nih.gov This was confirmed by experiments using a deuterated aldehyde, which resulted in a deuterated byproduct, and by the fact that the reaction can proceed under an inert atmosphere without an external oxygen source. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
The quinoline-4-carboxylic acid scaffold serves as a versatile template for further chemical modification to generate a diverse library of derivatives.
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety is readily converted into ester and amide derivatives, which can modulate the compound's physicochemical properties.
Esterification: Esters can be synthesized directly during the primary ring formation. For instance, using methyl pyruvate instead of pyruvic acid in the Doebner reaction yields the corresponding quinoline methyl ester directly. nih.gov Alternatively, post-synthesis esterification of the carboxylic acid can be performed. nih.gov
Amidation: Amide derivatives are commonly prepared by first activating the carboxylic acid. A standard method involves converting the carboxylic acid to a reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ajchem-a.commdpi.com This acyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. ajchem-a.commdpi.com Another approach utilizes coupling agents, such as N,N'-carbonyldiimidazole, to facilitate the condensation between the carboxylic acid and an amine. researchgate.net
Table 1: Examples of Ester and Amide Derivative Synthesis
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Aniline, Benzaldehyde, Methyl Pyruvate | BF₃·Et₂O | Quinoline-4-carboxylate | nih.gov |
N-Alkylation and Other Regioselective Substitutions
Regioselective modifications on both the heterocyclic nitrogen and the carbocyclic ring are key strategies for structural diversification.
N-Alkylation: The nitrogen atom of the quinolin-2-one tautomer can be alkylated. For example, N-methylation has been achieved using methyl iodide (MeI) in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF. nih.gov
C-3 Substitution: The C-3 position of the quinoline ring is also amenable to functionalization. A modified Mannich-type reaction on 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters has been used to introduce alkoxymethyl groups at the C-3 position. nih.gov This reaction proceeds through a proposed retro-Mannich step, forming an ortho-quinone methide intermediate. nih.gov
Furthermore, the substitution pattern of the final quinoline product can be controlled by selecting appropriately substituted anilines and aldehydes as starting materials in the Doebner reaction, allowing for regioselective placement of a wide variety of functional groups on the benzene portion of the quinoline core. nih.gov
Construction of Hybrid Molecular Architectures (e.g., Quinoline-Imidazole, Thiosemicarbazide (B42300) Conjugates)
The quinoline-4-carboxylic acid core can be linked to other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.netresearchgate.net
Quinoline-Imidazole Hybrids: Using both Pfitzinger and Doebner approaches, quinoline-4-carboxylic acid has been utilized as a key intermediate for the synthesis of novel quinoline-imidazole hybrid derivatives. researchgate.net
Quinoline-Thiosemicarbazide Conjugates: These hybrids are synthesized by linking a thiosemicarbazide unit to the quinoline scaffold. One method involves reacting a quinoline-sulfonyl hydrazide with various isothiocyanates to form the final conjugate. semanticscholar.org Another strategy starts with a 2-styryl-quinoline-4-carboxylic acid, which is reacted with thiosemicarbazide to construct a new heterocyclic ring (a 1,3,4-thiadiazole) attached to the quinoline core. researchgate.net
Halogenation and Other Electrophilic/Nucleophilic Substitutions
The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold, a core structure in many biologically active compounds, exhibits a rich and complex reactivity towards electrophilic and nucleophilic reagents. The presence of both an electron-rich carbocyclic ring and an electron-deficient pyridinone ring, in addition to the carboxylic acid functionality, allows for a variety of substitution reactions. The regioselectivity of these reactions is highly dependent on the nature of the attacking species and the reaction conditions employed.
Electrophilic Aromatic Substitution
Electrophilic attack on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid nucleus primarily targets the electron-rich benzene ring. The electron-donating character of the fused pyridinone ring system directs electrophiles to the C6 and C8 positions.
Halogenation:
Direct halogenation of the quinoline core has been successfully achieved. Bromination, for instance, can be carried out using molecular bromine in a suitable solvent like dichloromethane (B109758) or acetic acid, affording the 6-bromo derivative in good yields. The use of a Lewis acid catalyst, such as iron(III) bromide, can enhance the regioselectivity for the 6-position by facilitating the electrophilic attack para to the deactivating carbonyl group . While specific examples for the direct chlorination of the parent carboxylic acid are less common in the literature, N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds and is a plausible reagent for this transformation wikipedia.orgorganic-chemistry.orgisca.me.
| Reaction | Substrate | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | 1-methyl-2-oxo-1,2-dihydroquinoline | Br₂ in dichloromethane or acetic acid, 0–25°C | 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline | 60-75% |
Nitration and Sulfonation:
While specific studies on the direct nitration and sulfonation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid are not extensively detailed in the available literature, the reactivity of the closely related 1-methyl-2-quinolone (B133747) provides valuable insights. Nitration of 1-methyl-2-quinolone has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, with further nitration under more forcing conditions leading to the introduction of a nitro group at the 3-position. This suggests that the carbocyclic ring is the primary site of electrophilic attack. Sulfonation of quinoline with oleum (B3057394) is known to produce a mixture of sulfonic acids, with the 8-sulfonic acid being a major product google.com. It is anticipated that 2-oxo-1,2-dihydroquinoline-4-carboxylic acid would exhibit similar reactivity, with sulfonation occurring on the benzene ring.
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is typically effective on electron-rich substrates nih.govchemijournal.comchemijournal.com. While direct application to this compound is not widely reported, the reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) has been shown to produce 2-chloro-3-formylquinolines chemijournal.comchemijournal.comniscpr.res.in. This transformation proceeds via a cyclization mechanism rather than a direct electrophilic substitution on a pre-formed quinoline ring. The application of Vilsmeier conditions to 4-hydroxyquinaldines has been shown to yield 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)-quinolines nih.gov.
Nucleophilic Substitution
Nucleophilic substitution reactions on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold can occur at several positions, including the carboxylic acid group and the quinoline ring itself, particularly when activated by a suitable leaving group.
Substitution on the Quinoline Ring:
The pyridinone ring of the quinoline system is generally electron-deficient and can undergo nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present at the C2 or C4 position. For example, 2-chloroquinoline-4-carboxylic acid can react with various nucleophiles. The chlorine atom at the 2-position is susceptible to displacement by amines and alkoxides. The reactivity of chloroquinolines towards nucleophiles is well-documented, with 4-chloroquinolines often showing high reactivity towards amines researchgate.netnih.gov.
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-substituted-4-chloro-quinoline | Butyl amine | Neat, 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | Not specified | nih.gov |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat, slow heating to 130 °C, 7 h | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Not specified | nih.gov |
| 2-Chloro-5-nitrothiazole | Sodium methoxide | Methanol, 50 °C | 2-Methoxy-5-nitrothiazole | ~90% | longdom.org |
Substitution at the Carboxylic Acid Group:
The carboxylic acid group at the C4 position readily undergoes nucleophilic acyl substitution to form a variety of derivatives, such as esters and amides. These reactions typically proceed by activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with a nucleophile. A green and efficient method for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamides involves the saponification of the corresponding ethyl ester to the carboxylic acid, followed by reaction with an amine in the presence of ethyl chloroformate and triethylamine (B128534) . Similarly, the synthesis of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide has been achieved by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol niscpr.res.in.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Aniline, Ethyl chloroformate, Triethylamine, DMF | 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Not specified | |
| Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide | 70% | niscpr.res.in |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Oxo 4ah Quinoline 4 Carboxylic Acid
Vibrational and Electronic Spectroscopic Investigations
Spectroscopic techniques are instrumental in elucidating the structural and electronic properties of quinoline (B57606) derivatives. Infrared, UV-Visible, and fluorescence spectroscopy provide a comprehensive understanding of the functional groups, electronic transitions, and photophysical behavior of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives reveals characteristic absorption bands that confirm its structural features.
The most prominent bands are associated with the carboxylic acid and the lactam (cyclic amide) moieties. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is observed around 1710 cm⁻¹. The lactam carbonyl group shows a strong absorption band at a lower frequency, typically in the range of 1680-1650 cm⁻¹. The N-H stretching vibration of the lactam appears as a broad band between 3200 and 3000 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline ring system give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 1: Characteristic IR Absorption Bands for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Aromatic Ring | C-H Stretch | >3000 |
| Lactam | N-H Stretch | 3200-3000 (broad) |
| Carboxylic Acid | C=O Stretch | ~1710 |
| Lactam | C=O Stretch | 1680-1650 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Carboxylic Acid | C-O Stretch | 1320-1210 |
Note: The exact positions of the peaks can be influenced by the specific derivative and the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in a solvent like dimethyl sulfoxide (B87167) (DMSO) typically shows absorption bands in the UV region. These absorptions are attributed to π → π* transitions within the aromatic quinoline ring system. The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline core. For instance, a study on organic acids reported that aromatic compounds exhibit strong absorbance in the UV region. copernicus.org
Fluorescence Spectroscopy and Photophysical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the proton of the carboxylic acid (-COOH) is typically the most deshielded, appearing as a broad singlet at a very high chemical shift, often above 10 ppm. libretexts.org The proton attached to the nitrogen atom of the lactam (N-H) also appears as a broad singlet, usually in the range of 11-12 ppm. The aromatic protons of the quinoline ring system resonate in the region of 7-9 ppm. The proton at position 3 of the quinoline ring (H-3) is typically a singlet and appears in the vinylic region, often around 6.5 ppm. mdpi.com
Table 2: Representative ¹H-NMR Chemical Shifts for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | >10 | broad singlet |
| N-H | ~11-12 | broad singlet |
| Aromatic H | 7.0-9.0 | multiplet |
| H-3 | ~6.5 | singlet |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment
The ¹³C-NMR spectrum provides information about the different carbon environments in a molecule. In the ¹³C-NMR spectrum of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 165-185 ppm. libretexts.org The carbonyl carbon of the lactam ring resonates at a slightly lower chemical shift, typically around 160-165 ppm. The carbons of the aromatic ring appear in the region of 115-150 ppm. The carbon at position 4, to which the carboxylic acid group is attached, and the carbon at position 4a are quaternary carbons and can be identified by their characteristic chemical shifts and lack of a signal in a DEPT-135 experiment.
Table 3: Representative ¹³C-NMR Chemical Shifts for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165-185 |
| C=O (Lactam) | 160-165 |
| Aromatic/Vinylic C | 115-150 |
| C-3 | ~110-125 |
| C-4a | ~120-140 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary depending on the solvent and specific derivative.
Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for unambiguously establishing the intricate network of covalent bonds within the 2-oxo-4aH-quinoline-4-carboxylic acid molecule. By spreading the NMR information into two dimensions, these experiments resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would reveal which protons are vicinally coupled (typically separated by three bonds). For instance, correlations would be expected between adjacent protons on the aromatic ring, allowing for sequential assignment of these signals.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its directly bonded carbon, providing a clear and definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular framework by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com For this compound, HMBC is instrumental in connecting the different fragments of the molecule. For example, it can show correlations from the protons on the aromatic ring to the carbonyl carbon (C2) and the carboxylic acid carbon (C4), as well as to the quaternary carbons of the quinoline ring system. The relative intensities of these correlations can also provide structural clues, as ³J couplings are often stronger than ²J couplings in aromatic systems. youtube.com
The following table illustrates the expected key HMBC correlations that would be pivotal in confirming the structure of this compound.
| Proton(s) | Correlating Carbon(s) (via 2 or 3 bonds) |
| Aromatic Protons | Quaternary carbons, Carbonyl carbon (C2), Carboxylic acid carbon (C4) |
| NH Proton | Carbonyl carbon (C2), Adjacent aromatic carbons |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₀H₇NO₃). The exact mass can be used to confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were characterized by HRMS to confirm their structures. mdpi.com
The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves key losses. chempap.org Common fragmentation pathways include the elimination of a carboxyl radical (•COOH), resulting in a fragment ion [M - 45]⁺, and the loss of carbon dioxide (CO₂), leading to an [M - 44]⁺• ion. chempap.orglibretexts.org The fragmentation pattern of the quinoline ring itself often involves the expulsion of hydrogen cyanide (HCN). chempap.org For carboxylic acids, the loss of a hydroxyl radical (•OH) to give an [M - 17]⁺ ion is also a characteristic fragmentation. youtube.com
The following table summarizes the expected major fragments for this compound in a mass spectrum.
| Fragment | m/z (mass-to-charge ratio) | Description |
| [M]⁺• | 189 | Molecular Ion |
| [M - OH]⁺ | 172 | Loss of a hydroxyl radical |
| [M - COOH]⁺ | 144 | Loss of the carboxylic acid group |
| [M - CO₂]⁺• | 145 | Loss of carbon dioxide |
Solid-State Structural Determination: X-ray Crystallography
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as solubility and melting point. The crystallographic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate has been reported in the monoclinic space group P2/n. researchgate.net The study of polymorphism is important for understanding the solid-state properties of a compound. The crystallographic data for this related compound is provided in the table below. researchgate.net
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P2/n |
| a (Å) | 20.7884 (8) |
| b (Å) | 3.7215 (1) |
| c (Å) | 23.8849 (9) |
| β (°) | 98.582 (2) |
| V (ų) | 1827.14 (11) |
| Z | 8 |
Tautomerism and Isomerism in the this compound System
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The this compound system can exhibit keto-enol tautomerism. The "2-oxo" form, which is a lactam, can potentially exist in equilibrium with its enol tautomer, 2-hydroxy-quinoline-4-carboxylic acid. The relative stability of these tautomers can be influenced by factors such as the solvent and the solid-state packing. In the solid state, some related quinoline carboxylic acids have been observed to exist in both neutral and zwitterionic tautomeric forms. researchgate.net
Keto-Enol Tautomeric Equilibrium
The structure of 2-oxo-1H-quinoline-4-carboxylic acid is characterized by the presence of a keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, the equilibrium exists between the amide (lactam) and enol (lactim) forms.
Keto (Lactam) Form: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid . This tautomer features a carbonyl group (C=O) at the C2 position within a dihydropyridinone ring.
Enol (Lactim) Form: 2-hydroxyquinoline-4-carboxylic acid . This tautomer possesses a hydroxyl group (-OH) at the C2 position, which is part of a fully aromatic quinoline ring system.
The equilibrium between these two forms can be influenced by various factors, including the physical state (solid or solution) and the nature of the solvent. nih.gov For many 2-quinolone systems, the keto form is found to be the more stable and predominant tautomer, particularly in the solid state. mdpi.com This preference is strongly supported by crystallographic data for the title compound. A single-crystal X-ray diffraction study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate confirmed that the molecule exists exclusively in the keto (lactam) form in the solid state. nih.gov
In addition to the primary keto and enol forms, the potential for a zwitterionic tautomer exists, particularly in polar solvents. This zwitterion would form through an intramolecular proton transfer from the carboxylic acid's hydroxyl group to the basic nitrogen atom of the quinoline ring. Studies on the closely related positional isomer, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid ), have shown that zwitterionic forms are significant, especially in the solid state and depending on the crystallization solvent. made-in-china.comnih.gov This suggests that a comprehensive understanding of the tautomerism of 2-oxo-1H-quinoline-4-carboxylic acid in solution should also consider the possible contribution of a zwitterionic species.
Prototropic Shifts and Aromaticity Considerations
The interconversion between the keto and enol tautomers occurs via a prototropic shift, specifically the transfer of a proton between the nitrogen at position 1 and the oxygen at position 2. researchgate.net A critical factor governing the position of this equilibrium is the aromaticity of the resulting structures.
Despite the aromatic advantage of the enol form, the keto tautomer is stabilized by the presence of a cyclic amide group (a lactam). Amides are highly resonance-stabilized functional groups. Therefore, the tautomeric equilibrium is governed by a delicate balance: the enhanced aromaticity of the enol form versus the stability of the amide bond in the keto form. For many simple pyridone and quinolone systems, the stability of the amide bond often outweighs the gain in aromaticity, leading to a preference for the keto form, as is confirmed to be the case for 2-oxo-1H-quinoline-4-carboxylic acid in the solid state. nih.govnih.gov
Spectroscopic Evidence for Tautomeric Forms
Spectroscopic methods provide direct evidence for the predominant tautomeric form of a molecule under specific conditions. Analysis of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is particularly insightful.
Infrared (IR) Spectroscopy
The IR spectrum is highly effective for distinguishing between the keto and enol tautomers by identifying characteristic functional group vibrations. An analysis of the Attenuated Total Reflectance (ATR) IR spectrum of solid 2-hydroxyquinoline-4-carboxylic acid reveals key absorptions that point conclusively to the predominance of the keto form. pharmacompass.com
| Frequency (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~3100-2500 | Broad | O-H stretch (Carboxylic acid dimer), N-H stretch | The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org The N-H stretch of the lactam is also expected in this region. |
| ~1720 | Strong | C=O stretch (Carboxylic acid) | This sharp, strong peak corresponds to the carbonyl group of the carboxylic acid. libretexts.org |
| ~1660 | Strong | C=O stretch (Amide I band) | This absorption is characteristic of the lactam (cyclic amide) carbonyl group and provides strong evidence for the keto tautomer. |
| ~1600, ~1550 | Medium | C=C stretch (Aromatic ring) | These peaks are typical for the vibrations of the aromatic benzene (B151609) ring. |
Table 1: Analysis of key bands in the experimental IR spectrum of 2-oxo-1H-quinoline-4-carboxylic acid.
The presence of a distinct and strong amide carbonyl (C=O) peak around 1660 cm⁻¹ alongside the carboxylic acid carbonyl peak is definitive evidence for the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid structure in the solid state, corroborating the X-ray crystallography data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected δ (ppm) (Keto Form) | Expected δ (ppm) (Enol Form) | Reasoning for Difference |
| COOH | ~13.0-14.0 | ~13.0-14.0 | Highly deshielded acidic proton, likely broad. |
| NH | ~11.0-12.0 | - | Present only in the keto (lactam) form; a broad singlet. |
| OH (enol) | - | ~10.0-11.0 | Present only in the enol (lactim) form; a phenolic proton. |
| H5, H6, H7, H8 | ~7.2-8.0 | ~7.2-8.2 | Aromatic protons on the benzene ring; shifts would vary slightly based on the electronic nature of the other ring. |
| H3 | ~6.5 | ~6.8 | This proton is on a C=C double bond adjacent to the C=O in the keto form (vinyl proton). In the enol form, it is part of a fully aromatic pyridine (B92270) ring. |
Table 2: Predicted ¹H NMR chemical shifts for the tautomers of 2-oxo-1H-quinoline-4-carboxylic acid. Note: These are estimated values.
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected δ (ppm) (Keto Form) | Expected δ (ppm) (Enol Form) | Reasoning for Difference |
| C2 | ~162 | ~160 | C2 is a C=O in the keto form (amide carbonyl). libretexts.org In the enol form, it is a C-OH in an aromatic ring. |
| C4 | ~140 | ~145 | Attached to the electron-withdrawing COOH group. |
| COOH | ~167 | ~167 | Carboxylic acid carbonyl carbon. libretexts.org |
| C3 | ~110 | ~108 | Olefinic/aromatic carbon. |
| C9 (C4a) | ~140 | ~148 | Bridgehead carbon in a more aromatic system in the enol form. |
| C5, C6, C7, C8 | ~115-135 | ~115-135 | Aromatic carbons of the benzene ring. |
| C10 (C8a) | ~120 | ~125 | Bridgehead carbon. |
Table 3: Predicted ¹³C NMR chemical shifts for the tautomers of 2-oxo-1H-quinoline-4-carboxylic acid. Note: These are estimated values.
The most telling signals to distinguish the tautomers in solution would be the presence of an NH proton signal (for the keto form) versus a phenolic OH signal (for the enol form) in the ¹H NMR spectrum, and the chemical shift of C2 in the ¹³C NMR spectrum.
Computational Chemistry and Theoretical Modeling of 2 Oxo 4ah Quinoline 4 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to predict its geometric and electronic properties. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the starting point for this optimization is often its experimentally determined crystal structure.
A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate revealed its crystal structure through X-ray diffraction. researchgate.net The asymmetric unit of the title compound contains two independent quinolone derivatives and two water molecules. researchgate.net In the crystal, the phenyl and pyridine (B92270) rings of the quinoline (B57606) system are nearly planar. nih.gov
Theoretical geometry optimization using DFT refines this experimental structure to find the minimum energy conformation in the gaseous phase. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental X-ray diffraction data. For instance, in related quinoline derivatives, DFT calculations have been used to compare the optimized gas-phase geometry with the crystalline state, revealing the influence of intermolecular forces on the molecular conformation. mdpi.com
Conformational analysis also involves studying different possible spatial arrangements of the molecule, such as the orientation of the carboxylic acid group relative to the quinoline ring. In derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the carboxyl ester group has been observed to be inclined to the heterocyclic ring. nih.gov The planarity of the quinoline system itself is also a subject of interest, with calculations on derivatives showing slight puckering in the rings. nih.gov
Table 1: Selected Crystallographic Data for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 20.7884 (8) |
| b (Å) | 3.7215 (1) |
| c (Å) | 23.8849 (9) |
| β (°) | 98.582 (2) |
| V (ų) | 1827.14 (11) |
| Z | 8 |
Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting chemical reactivity. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MEP maps, red areas typically denote regions of high electron density, which are prone to electrophilic attack, while blue areas indicate electron-deficient regions, susceptible to nucleophilic attack. nih.gov
For derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, MEP analyses have been performed. nih.gov These maps show that the most electron-rich regions (negative potential) are located around the oxygen atoms of the carbonyl and carboxyl groups, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms, particularly of the N-H and O-H groups, are characterized by positive electrostatic potential. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide detailed assignments of the spectral bands. rsc.org
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method. For various organic molecules, including those with carboxylic acid and oxo groups, there is generally good agreement between the calculated and experimental IR spectra, which allows for the confident assignment of vibrational modes. rsc.orgmdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for a proposed structure can be compared to experimental spectra to confirm the structure. nih.govmdpi.com For derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the ¹H-NMR spectrum showed characteristic signals for the proton at position 4 of the quinolinone ring, and the ¹³C-NMR spectrum displayed signals for the carbonyl carbons. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as proteins. researchgate.net
Ligand-Protein Interaction Dynamics
MD simulations are extensively used to study how a ligand, such as a derivative of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, interacts with a protein target. These simulations can provide a detailed picture of the binding mode and the stability of the ligand-protein complex.
In a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein, molecular docking was first used to predict the binding poses, followed by MD simulations to assess the stability of these poses. researchgate.netnih.gov The simulations, run for durations such as 100 nanoseconds, track the movements of the ligand within the protein's binding site. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. researchgate.net These simulations can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net
Conformational Sampling and Stability
MD simulations are also valuable for exploring the conformational landscape of a molecule and assessing its stability. By simulating the molecule's motion over time, different accessible conformations and the transitions between them can be observed.
For derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, MD simulations have been employed to investigate the stability of the compounds within a protein's binding site. The analysis of the simulation trajectory can confirm whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes. researchgate.net The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation is a strong indicator of a stable binding mode. researchgate.net
Molecular Docking Studies for Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for estimating the binding affinity and understanding the interaction patterns between a ligand and its target protein.
Molecular docking studies on derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been instrumental in identifying their binding sites and key interactions with various biological targets. For instance, in the context of overcoming cancer multidrug resistance, these compounds have been docked into the active site of P-glycoprotein (PDB ID: 6C0V). nih.gov The studies revealed significant binding affinities, with one derivative showing a binding energy of -9.22 kcal/mol, mediated by both hydrophobic and hydrogen bond interactions. nih.gov
Similarly, when investigating their potential as anticancer agents, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid were docked into the active site of SIRT3, a key enzyme in cancer cell metabolism. nih.govfrontiersin.org The molecular docking analysis showed a specific binding pattern for the most potent inhibitor (compound P6) within the SIRT3 active site, which was distinct from its binding mode in SIRT1 and SIRT2, explaining its selectivity. nih.govfrontiersin.org
In another study targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, quinoline-4-carboxylic acid-chalcone hybrids were shown to occupy a narrow tunnel within the enzyme. nih.gov This binding is thought to prevent the natural cofactor, ubiquinone, from accessing the redox site, thereby inhibiting the enzyme's function. nih.gov The interactions within this binding pocket are primarily with hydrophobic residues. researchgate.net Docking of 2-aryl/heteroaryl-quinoline-4-carboxylic acids into the active sites of malarial (PDB ID: 1CET), tuberculosis (PDB ID: 2X22), and cancer-related proteins (PDB ID: 1S63) also highlighted the importance of hydrogen bonds in achieving high binding affinity. ijcps.org For example, one derivative formed five hydrogen bonds with the malarial protein, resulting in a strong interaction energy of -8.29 kcal/mol. ijcps.org
The table below summarizes key interactions identified through molecular docking studies for quinoline-4-carboxylic acid derivatives with various protein targets.
| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference |
| P-glycoprotein | 6C0V | Not specified | Hydrophobic, Hydrogen Bonds | nih.gov |
| Sirtuin 3 (SIRT3) | Not specified | Not specified | Specific binding pattern | nih.govfrontiersin.org |
| Human Dihydroorotate Dehydrogenase (hDHODH) | Not specified | Leu42, Met43, Leu46, Gln47, Ala55, Leu58, Phe62, Leu68, Phe98, Leu359 | Hydrophobic | nih.govresearchgate.net |
| Malarial Protein | 1CET | Not specified | Hydrogen Bonds | ijcps.org |
| Tuberculosis Protein | 2X22 | Not specified | Hydrogen Bonds | ijcps.org |
| Cancer Protein | 1S63 | Not specified | Hydrogen Bonds | ijcps.org |
| VGFR Tyrosine Kinase | Not specified | Not specified | Not specified | researchgate.net |
While molecular docking provides a static image of the ligand-protein interaction, assessing the stability of this complex over time is crucial for confirming the predicted binding mode. Molecular dynamics (MD) simulations are frequently employed for this purpose. researchgate.net By simulating the movements of atoms in the complex over a period of time, MD can reveal whether the ligand remains stably bound within the active site or if it dissociates. researchgate.net
The stability of a ligand-protein complex can be evaluated by analyzing various parameters from the MD simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable complex is typically characterized by a low and converging RMSD value over the simulation time, indicating that the ligand has found a stable binding pose and the protein structure is not significantly perturbed. researchgate.net
Computer simulations suggest that ligand binding does not always lead to a tightening of the protein structure. nih.gov In some cases, it can increase the protein's entropy, which can be an additional driving force for stabilizing the complex formation. nih.gov The formation of robust and long-lived hydrogen bonds between the ligand and protein is also a key factor in ensuring a stable complex. researchgate.net The stability of protein-ligand complexes can be experimentally assessed using techniques like the stability of proteins from rates of oxidation (SPROX), which measures changes in protein stability upon ligand binding in complex mixtures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features required for activity.
Several QSAR studies have been conducted on derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to develop models that can predict their biological activity. nih.gov For example, to predict the inhibitory activity against the P-glycoprotein (ABCB1), various linear and non-linear machine learning regression methods were used on a series of 18 derivatives. nih.gov These methods included k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting-based (GB) methods. nih.gov Among the 16 predictive models developed, a model based on the CatBoost algorithm achieved the highest predictive quality, with a coefficient of determination (R²) of 95%. nih.gov
Another 2D-QSAR study on quinoline derivatives as antitubercular agents was performed on 35 compounds using the partial least squares (PLS) method. scholarsresearchlibrary.com The most significant model showed a squared correlation coefficient (r²) of 0.9182, a cross-validated correlation coefficient (q²) of 0.8160, and a predictive correlation coefficient (pred_r²) for the test set of 0.6422, indicating good predictive ability. scholarsresearchlibrary.com Similarly, QSAR models for quinoline-based derivatives as antimalarial agents showed good statistical significance, with r² values of 0.80 and predictive r² values up to 0.72. nih.gov
The table below presents the statistical results of various QSAR models developed for quinoline carboxylic acid derivatives.
| Biological Activity | Modeling Method | No. of Compounds | r² | q² | pred_r² | Reference |
| P-glycoprotein Inhibition | CatBoost | 18 | 0.95 | Not reported | Not reported | nih.gov |
| Antitubercular Activity | PLS | 35 | 0.9182 | 0.8160 | 0.6422 | scholarsresearchlibrary.com |
| Antimalarial Activity | CoMFA | 49 (37 training, 12 test) | 0.80 | 0.70 | 0.63 | nih.gov |
| Antimalarial Activity | CoMSIA | 49 (37 training, 12 test) | 0.79 | 0.69 | 0.61 | nih.gov |
| Antimalarial Activity | HQSAR | 49 (37 training, 12 test) | 0.80 | 0.80 | 0.72 | nih.gov |
| VSV Replication Inhibition | PLS | 25 (20 training, 5 test) | 0.913 | 0.842 | 0.889 | researchgate.net |
QSAR and pharmacophore models are crucial for identifying the specific molecular features that are either beneficial or detrimental to the biological activity of a compound. mdpi.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are the foundation of QSAR models. nih.gov
In the QSAR study on P-glycoprotein inhibitors, a Partial Least Squares (PLS) model revealed the importance of several descriptors. nih.gov The equation derived was: FAR = -3.74 + 2.03 × b_rotR - 1.01 × dipoleX - 0.14 × lip_acc + 1.64 × logP (o/w) - 0.04 × PEOE_VSA-5 + 0.01 × PM3_HF + 0.01 × pmiZ + 1.33 × SlogP - 0.01 × ... nih.gov This equation indicates that descriptors related to the number of rotatable bonds (b_rotR), lipophilicity (logP and SlogP), and dipole moment (dipoleX) are critical for the activity of these compounds. nih.gov
Pharmacophore modeling of quinoline-based antimalarial agents identified the importance of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions for activity. nih.gov For anti-pancreatic cancer agents based on an indolo[2,3-b]quinoline scaffold, molecular docking revealed that the ability to form hydrogen bonds with DNA was a critical feature for the binding of the conjugates. mdpi.com Specifically, a derivative with a benzene-1,2-diol moiety showed the strongest predicted DNA binding due to two hydrogen bonds formed by its hydroxyl groups. mdpi.com These findings provide a rational basis for the design and synthesis of new, more potent derivatives by modifying these key structural features.
Future Directions and Emerging Research Perspectives for 2 Oxo 4ah Quinoline 4 Carboxylic Acid
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of quinoline-4-carboxylic acid derivatives has traditionally been dominated by classic name reactions such as the Doebner and Pfitzinger reactions. researchgate.netimist.ma However, these methods often face challenges, including harsh reaction conditions, long reaction times, and the use of toxic reagents, which can result in low yields. imist.ma Future research is intensely focused on developing more efficient, faster, and environmentally benign synthetic strategies.
Emerging approaches include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For instance, a method for synthesizing 2-quinolone-4-carboxylic acid derivatives using microwave irradiation achieved a 78% yield in just 15 minutes. mdpi.com This represents a significant improvement over conventional heating methods. mdpi.com
Novel Catalytic Systems: The development of new catalysts is central to modernizing quinoline (B57606) synthesis. This includes the use of palladium catalysts for coupling reactions and the design of efficient catalysts for one-pot Doebner-type reactions. mdpi.comnih.gov For example, a modified Doebner reaction using BF₃·Et₂O as a catalyst has proven effective for a wide range of substrates, including those with electron-withdrawing groups that are typically less reactive. nih.gov
Flow Chemistry: The transition from batch processing to continuous flow chemistry offers advantages in terms of safety, scalability, and process control. Future work will likely involve adapting the new, efficient catalytic systems to flow reactors for the synthesis of 2-oxo-4aH-quinoline-4-carboxylic acid derivatives.
Comparison of Synthetic Methodologies for Quinoline-4-Carboxylic Acid Derivatives
| Method | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Traditional Pfitzinger/Doebner | Reflux in ethanol (B145695)/acetic acid, long reaction times (hours) | Well-established, versatile for basic structures | Low yields, harsh conditions, long reaction times, use of toxic reagents | researchgate.netimist.ma |
| Microwave-Assisted Synthesis | Microwave irradiation, 15-30 minutes | Rapid reaction rates, higher yields, energy efficient | Requires specialized equipment, scalability can be a challenge | researchgate.netmdpi.com |
| One-Pot Catalytic Synthesis | Solvent-free, novel catalysts, short reaction times (12-30 min) | High efficiency (84-93% yield), reduced waste, simplified procedure | Catalyst sensitivity and cost | researchgate.net |
| Modified Doebner Hydrogen-Transfer | Use of Lewis acids (e.g., BF₃·Et₂O), applicable to diverse substrates | High substrate generality, proven scalability | Requires stoichiometric amounts of reagents for oxidation/reduction | nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
Quinolone derivatives are renowned for their antibacterial activity, primarily targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV. ualberta.canih.govgoogle.com However, recent research has revealed a much broader spectrum of "nonclassical" biological activities, suggesting that the full therapeutic potential of the this compound scaffold is yet to be realized. ualberta.ca
Future research will likely focus on:
Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines. nih.govfrontiersin.org The focus is shifting towards identifying specific molecular targets. For example, certain quinoline-4-carboxylic acid derivatives act as inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH) and the sirtuin SIRT3, both of which are crucial targets in cancer therapy. nih.govfrontiersin.org A structure-guided design approach has led to the discovery of potent DHODH inhibitors with IC₅₀ values in the nanomolar range. nih.gov
Antiviral Mechanisms: Quinolones have been reported to possess antiviral properties, including activity against HIV-1 integrase and HCV-NS3 helicase. ualberta.ca Future studies will aim to elucidate the precise mechanisms of action and optimize the quinoline core to develop potent and selective antiviral agents.
Enzyme Inhibition: Beyond the well-known targets, the quinoline scaffold is a versatile platform for designing inhibitors for a wide array of enzymes. Research has identified derivatives that inhibit DNA gyrase subunit B (GyrB), which is a promising target for overcoming antibiotic resistance. nih.gov Further screening against diverse enzyme families could uncover entirely new therapeutic applications.
Modulation of Signaling Pathways: Some derivatives have been found to inhibit key signaling molecules like the signal transducer and activator of transcription 3 (STAT3). nih.gov Exploring the impact of these compounds on various cellular signaling cascades could reveal novel approaches for treating inflammatory diseases, autoimmune disorders, and cancer.
Known and Potential Biological Targets for Quinolone-4-Carboxylic Acid Derivatives
| Target Class | Specific Target | Therapeutic Area | Status | Reference |
|---|---|---|---|---|
| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial | Established | ualberta.cagoogle.com |
| Cancer-Related Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Anticancer, Anti-inflammatory | Emerging | nih.gov |
| Sirtuin 3 (SIRT3) | Anticancer (Leukemia) | Emerging | frontiersin.org | |
| DNA Gyrase Subunit B (GyrB) | Antibacterial (MRSA) | Emerging | nih.gov | |
| Viral Enzymes | HIV-1 Integrase, HCV-NS3 Helicase | Antiviral | Exploratory | ualberta.ca |
| Signaling Proteins | STAT3 | Anticancer | Exploratory | nih.gov |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory, Analgesic | Exploratory | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. mednexus.orgresearchgate.net These computational technologies can significantly reduce the time and cost associated with traditional drug discovery by making the process more efficient and predictive. nih.govnih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANNs) are being used to build robust QSAR models. researchgate.netnih.gov These models can predict the biological activity of novel quinoline derivatives based on their chemical structure, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
Virtual Screening and Target Identification: AI can screen vast virtual libraries of quinoline derivatives against biological targets to identify potential hits. researchgate.netnih.gov This accelerates the initial stages of drug discovery. ML models can also help identify new potential biological targets for the quinoline scaffold by analyzing large biological datasets. lanl.gov
De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with optimized properties. These models learn from existing chemical data to generate structures that are predicted to have high activity, good selectivity, and favorable pharmacokinetic profiles.
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound is crucial. AI and ML models can predict these properties early in the design phase, reducing the likelihood of late-stage failures in clinical trials. mednexus.orgnih.gov
Sustainable and Scalable Production Methods for Industrial Applications
For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable production methods is essential. Future research on this compound will prioritize green chemistry principles to minimize environmental impact and ensure economic viability. imist.ma
Focus areas include:
Green Chemistry Approaches: This involves the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and energy-efficient processes like microwave synthesis. researchgate.netimist.ma The goal is to create synthetic routes that are not only high-yielding but also environmentally friendly.
Catalyst Efficiency and Reusability: Developing highly efficient and reusable catalysts can significantly reduce waste and production costs. Research into heterogeneous catalysts that can be easily separated from the reaction mixture is a key area of interest.
Scalable Synthesis: Laboratory-scale reactions must be adaptable to large-scale industrial production. The Doebner hydrogen-transfer reaction has already demonstrated excellent scalability, producing a quinoline derivative on a 370-gram scale with no significant loss in yield. nih.gov Future efforts will focus on optimizing and scaling up other novel synthetic pathways.
Biocatalysis: The use of enzymes as catalysts for specific synthetic steps offers high selectivity and mild reaction conditions. Exploring biocatalytic routes for the synthesis of quinoline precursors or for the modification of the quinoline core is a promising avenue for sustainable production.
Multi-disciplinary Research Collaborations for Comprehensive Understanding
The complexity of modern drug discovery and materials science necessitates a multi-disciplinary approach. A comprehensive understanding and exploitation of the this compound scaffold can only be achieved through the synergy of various scientific fields.
Future progress will be driven by collaborations between:
Synthetic and Medicinal Chemists: To design and create novel derivatives with tailored properties. mdpi.commdpi.com
Biologists and Pharmacologists: To identify and validate new biological targets and to evaluate the efficacy of new compounds in cellular and in vivo models. nih.govualberta.ca
Computational Scientists and Data Analysts: To apply AI/ML models for prediction, design, and data analysis, thereby guiding experimental efforts. nih.govlanl.gov
Structural Biologists: To determine the crystal structures of quinoline derivatives bound to their biological targets, providing crucial insights for structure-based drug design. nih.gov
Chemical Engineers: To develop and optimize scalable and sustainable processes for industrial-level production. nih.gov
Materials Scientists: To explore the application of these compounds in non-pharmaceutical areas, such as organic electronics, sensors, or functional polymers.
By fostering these collaborations, the scientific community can accelerate the translation of fundamental research on this compound and its derivatives into tangible benefits for medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-oxo-4aH-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in an alkaline medium . For chlorinated analogs, POCl₃ in DMF under reflux (100°C, 4 hours) is effective, with reaction progress monitored by LC-MS . Yield optimization requires controlling stoichiometry (e.g., 10 eq. POCl₃) and purification via precipitation in ice-cold water.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS : To monitor reaction completion and verify molecular weight .
- X-ray crystallography : For precise bond-length and angle measurements, as demonstrated in related quinoline-carboxylic acid derivatives .
- NMR and IR spectroscopy : To confirm functional groups (e.g., carbonyl at C4, hydroxyl at C2) .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis of the carboxylic acid group .
- Handling : Avoid exposure to moisture, static electricity, and high temperatures (>100°C). Use inert atmospheres (N₂/Ar) for sensitive reactions .
Advanced Research Questions
Q. How can contradictory data on the biological activity of quinoline-4-carboxylic acid derivatives be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays across multiple cell lines to account for variability in antimicrobial activity .
- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) at C6 or C8 to assess structure-activity relationships (SAR) .
- Statistical Validation : Use ANOVA to compare results across studies, ensuring sample sizes are sufficient to mitigate batch-to-batch variability .
Q. What strategies improve the scalability of synthesizing this compound derivatives?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance reaction control and reduce byproducts .
- Green Chemistry : Replace POCl₃ with ionic liquid-mediated reactions to improve safety and waste management .
- Automation : Use high-throughput platforms to screen optimal conditions (e.g., temperature, catalyst loading) .
Q. How do electronic effects of substituents influence the reactivity of the quinoline core in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Apply DFT (Density Functional Theory) to map electron density at C4 (carboxylic acid) and C2 (oxo group), which are critical for nucleophilic/electrophilic reactivity .
- Experimental Validation : Perform Suzuki-Miyaura coupling with para-substituted aryl boronic acids to assess steric and electronic effects on yield .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : To identify hydrolyzed products (e.g., quinoline-4-carboxylic acid) in simulated gastric fluid (pH 1.2–3.0) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) at 40–60°C/75% RH to predict shelf-life .
Data Interpretation and Optimization
Q. How should researchers address low yields in the Pfitzinger synthesis of this compound?
- Methodological Answer :
- Parameter Screening : Vary pH (8–12) and temperature (60–100°C) to optimize isatin-ketone condensation .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerized intermediates) and adjust reaction time accordingly .
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
